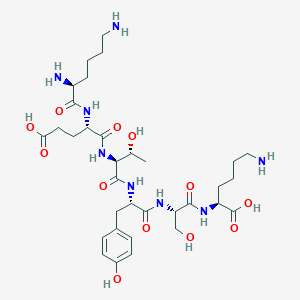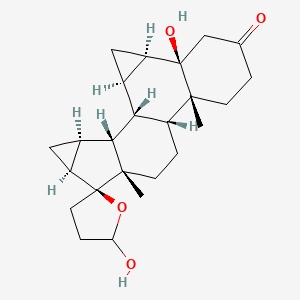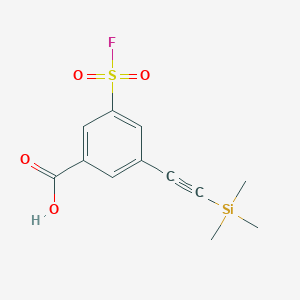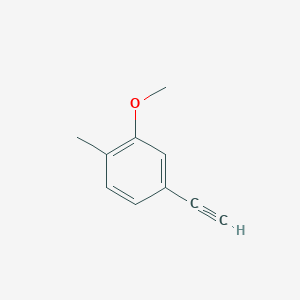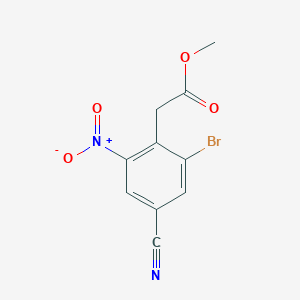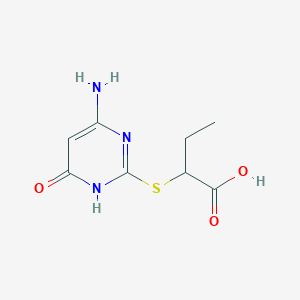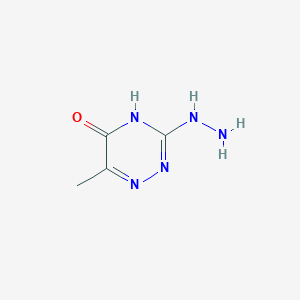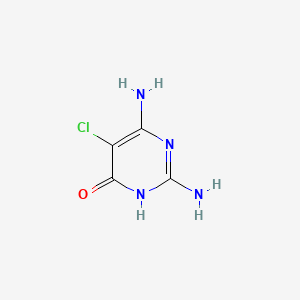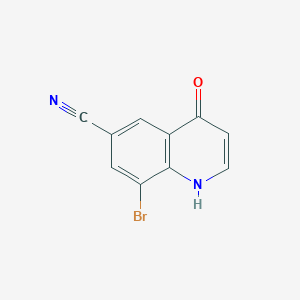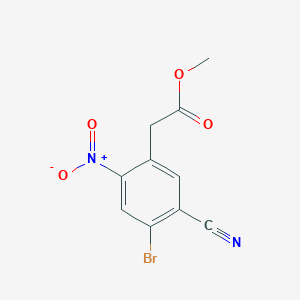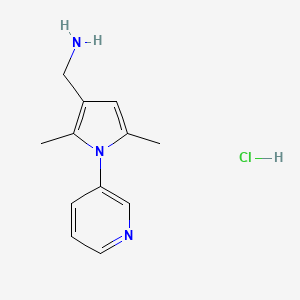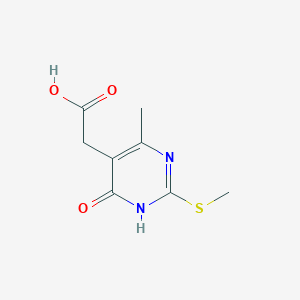
(4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid
Vue d'ensemble
Description
(4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid, commonly known as MMS-6-OPA, is a sulfur-containing carboxylic acid derived from pyrimidine. It is a small molecule that has been used in a variety of scientific research applications, including in the fields of biochemistry, physiology, and pharmacology. MMS-6-OPA has been shown to possess a range of biochemical and physiological effects, which makes it an attractive target for further study in the laboratory setting.
Applications De Recherche Scientifique
Pyrimidine Derivatives in Scientific Research
Pyrimidine and its derivatives are fundamental components of nucleic acids, playing crucial roles in biological systems. They have been extensively studied for their biological activities and applications in medicinal chemistry, agriculture, and material science.
Biological and Medicinal Chemistry : Pyrimidine rings are core structures in several bioactive compounds, including pharmaceuticals and agrochemicals. For example, certain pyrimidine derivatives demonstrate significant antiviral, antibacterial, and anticancer activities. These activities are often attributed to their ability to interact with biological targets such as enzymes and receptors, influencing various biochemical pathways (Petzold-Welcke et al., 2014; Chaves et al., 2021).
Agriculture : Pyrimidine derivatives serve as herbicides and plant growth regulators, highlighting their significance in agricultural chemistry. These compounds affect plant growth and development, weed control, and protection against pests and diseases (Kumar & Singh, 2010).
Material Science : In material science, pyrimidine derivatives contribute to the development of new materials with unique properties, such as polymers and organic light-emitting diodes (OLEDs). Their electronic and structural properties make them suitable for applications in electronic devices and as components of functional materials.
Environmental Science : Research on pyrimidine derivatives also extends to environmental science, where they are explored for their roles in pollution control, waste management, and as components of green chemistry initiatives. Their use in biodegradable materials and as environmentally friendly chemical agents underlines the versatility of pyrimidine-based compounds.
Propriétés
IUPAC Name |
2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-4-5(3-6(11)12)7(13)10-8(9-4)14-2/h3H2,1-2H3,(H,11,12)(H,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJGPBBBMCKMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




